Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound with a unique structure that includes an azetidine ring, a benzyl group, and functional groups such as hydroxymethyl and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 3-(carboxymethyl)-3-methoxy-azetidine-1-carboxylate.
Reduction: Formation of benzyl 3-(hydroxymethyl)-3-methoxy-azetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(hydroxymethyl)-azetidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Benzyl 3-methoxy-azetidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and interactions with biological molecules.
Benzyl azetidine-1-carboxylate:
Uniqueness
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. These functional groups allow for various chemical modifications and interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-17-13(10-15)8-14(9-13)12(16)18-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
InChI Key |
NFOYPUJDLXEPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.